molecular formula C22H31NO4 B15338992 (3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione

(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione

Cat. No.: B15338992
M. Wt: 373.5 g/mol
InChI Key: QNQBPPQLRODXET-HMHJLHGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Equisetin is a fungal tetramate natural product with notable anti-infectious activity. It is derived from marine fungi, particularly from the Fusarium species. Equisetin has garnered significant attention due to its unique structure and potent biological activities, making it a promising candidate for various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of equisetin involves a chemo-enzymatic approach. The process begins with the preparation of a linear polyene precursor through a series of seven steps. This precursor undergoes maturation via an intramolecular Diels–Alder reaction catalyzed by the enzyme Fsa2, which constructs the trans-decalin system of equisetin in a stereo-selective manner .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the chemo-enzymatic synthesis route provides a scalable approach for producing equisetin. The combination of chemical and biological methods ensures the efficient and cost-effective production of this complex natural product .

Chemical Reactions Analysis

Types of Reactions: Equisetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various equisetin derivatives with altered biological activities and properties .

Mechanism of Action

Equisetin exerts its effects through a unique dual mechanism:

These mechanisms make equisetin an effective agent against intracellular pathogens like Staphylococcus aureus .

Properties

Molecular Formula

C22H31NO4

Molecular Weight

373.5 g/mol

IUPAC Name

(3Z,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione

InChI

InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18-/t13-,14-,15-,16-,17+,22-/m1/s1

InChI Key

QNQBPPQLRODXET-HMHJLHGTSA-N

Isomeric SMILES

C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C/3\C(=O)[C@@H](N(C3=O)C)CO)/O)C

Canonical SMILES

CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.